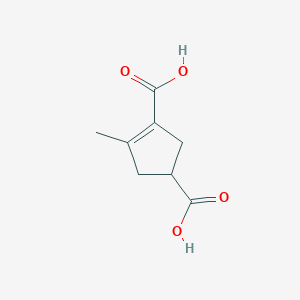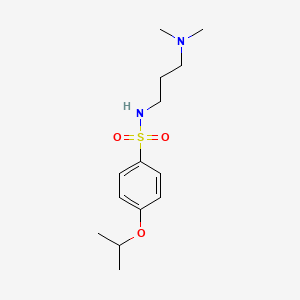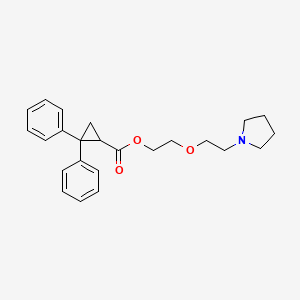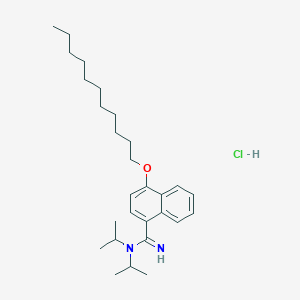
N,N-Diisopropyl-4-(undecyloxy)-1-naphthamidine monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Diisopropyl-4-(undecyloxy)-1-naphthamidine monohydrochloride is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a naphthamidine core substituted with an undecyloxy group and diisopropylamine moieties. The monohydrochloride form indicates the presence of a hydrochloride salt, which can influence its solubility and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diisopropyl-4-(undecyloxy)-1-naphthamidine monohydrochloride typically involves multiple steps, starting from commercially available precursors. One common approach involves the alkylation of 4-hydroxy-1-naphthaldehyde with undecyl bromide to introduce the undecyloxy group. This intermediate is then subjected to reductive amination with diisopropylamine to form the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Diisopropyl-4-(undecyloxy)-1-naphthamidine monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the undecyloxy group can be replaced by other nucleophiles like thiols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.
Reduction: Lithium aluminum hydride, hydrogen gas, palladium on carbon, and ethanol.
Substitution: Thiols, amines, sodium hydride, and dimethylformamide.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Reduced amine derivatives.
Substitution: Thiolated or aminated naphthamidine derivatives.
Applications De Recherche Scientifique
N,N-Diisopropyl-4-(undecyloxy)-1-naphthamidine monohydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N,N-Diisopropyl-4-(undecyloxy)-1-naphthamidine monohydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The undecyloxy group may enhance its lipophilicity, facilitating its passage through cell membranes. The diisopropylamine moieties can interact with amino acid residues in the active site of enzymes or receptors, leading to inhibition or activation of their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N-Diisopropyl-4-methoxypicolinamide
- N,N-Diisopropyl-4-hydroxytryptamine
- N,N-Diisopropyl-4-methoxyaniline
Uniqueness
N,N-Diisopropyl-4-(undecyloxy)-1-naphthamidine monohydrochloride is unique due to its specific substitution pattern, which imparts distinct physicochemical properties The presence of the undecyloxy group enhances its hydrophobicity, while the naphthamidine core provides a rigid aromatic structure
Propriétés
Numéro CAS |
30798-90-4 |
|---|---|
Formule moléculaire |
C28H45ClN2O |
Poids moléculaire |
461.1 g/mol |
Nom IUPAC |
N,N-di(propan-2-yl)-4-undecoxynaphthalene-1-carboximidamide;hydrochloride |
InChI |
InChI=1S/C28H44N2O.ClH/c1-6-7-8-9-10-11-12-13-16-21-31-27-20-19-26(24-17-14-15-18-25(24)27)28(29)30(22(2)3)23(4)5;/h14-15,17-20,22-23,29H,6-13,16,21H2,1-5H3;1H |
Clé InChI |
RNSCQPLDKDZRQS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCOC1=CC=C(C2=CC=CC=C21)C(=N)N(C(C)C)C(C)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[1-(Dimethylamino)-3-methylpentan-2-yl]aniline](/img/structure/B14675875.png)

![Benzene, 1-methoxy-2-[1-(4-methoxyphenyl)propyl]-](/img/structure/B14675886.png)
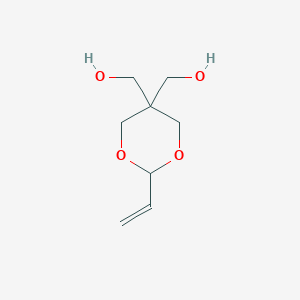
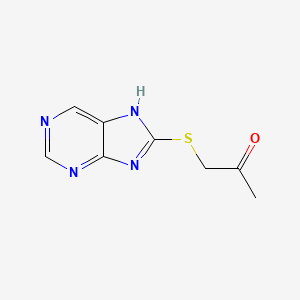
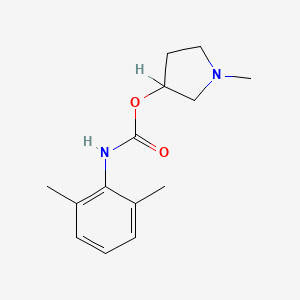

![N-[(1,3-Benzothiazol-2-yl)sulfanyl]-N-ethylaniline](/img/structure/B14675911.png)
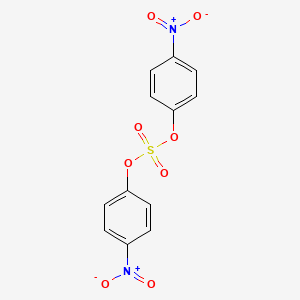
![3-[(Diethylamino)methyl]-2,6-bis(sulfanyl)-4H-thiopyran-4-one](/img/structure/B14675925.png)
